1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea
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Overview
Description
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of the indole derivative: Starting with an indole compound, an ethyl group can be introduced at the 1-position through alkylation.
Preparation of the dioxin derivative: The benzo[b][1,4]dioxin moiety can be synthesized through a series of reactions involving the formation of the dioxin ring.
Coupling reaction: The final step involves coupling the indole and dioxin derivatives with a urea moiety under suitable conditions, such as the presence of a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-propyl-1H-indol-3-yl)urea
Uniqueness
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-22-12-15(14-5-3-4-6-16(14)22)21-19(23)20-13-7-8-17-18(11-13)25-10-9-24-17/h3-8,11-12H,2,9-10H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXFKFKRSBQQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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